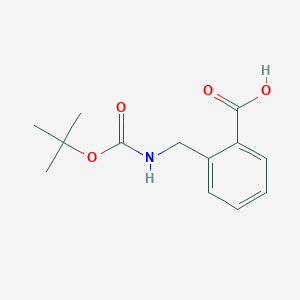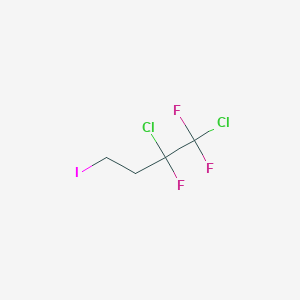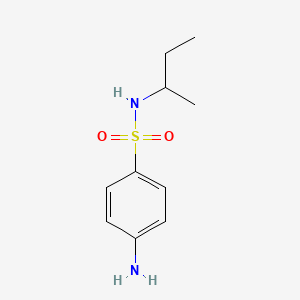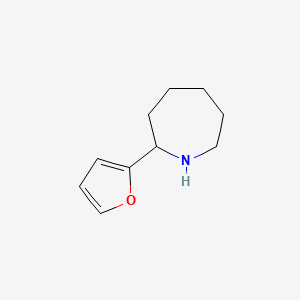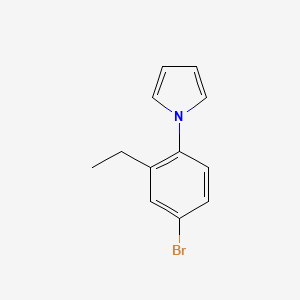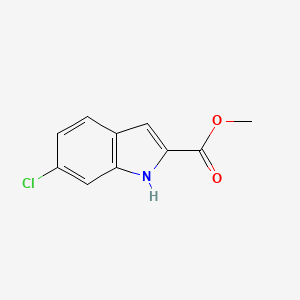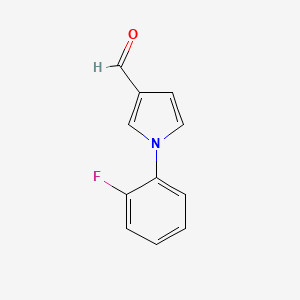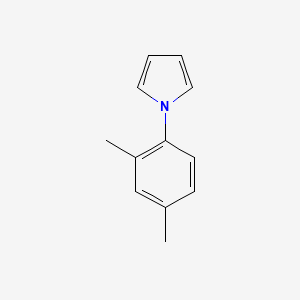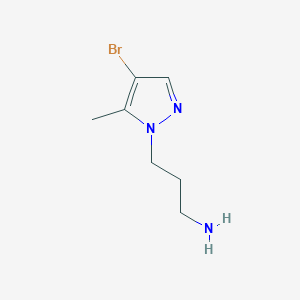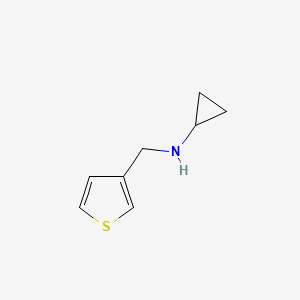
N-(噻吩-3-基甲基)环丙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thiophen-3-ylmethyl)cyclopropanamine is an organic compound with the molecular formula C8H11NS It is a heterocyclic amine that features a cyclopropane ring attached to a thiophene ring via a methylene bridge
科学研究应用
N-(thiophen-3-ylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)cyclopropanamine typically involves the reaction of thiophen-3-ylmethanol with cyclopropylamine. The process can be carried out under various conditions, often involving the use of a dehydrating agent to facilitate the formation of the amine linkage. Common reagents used in this synthesis include thionyl chloride or phosphorus tribromide to convert the alcohol to a more reactive intermediate, which then reacts with cyclopropylamine to form the desired product .
Industrial Production Methods
While specific industrial production methods for N-(thiophen-3-ylmethyl)cyclopropanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-(thiophen-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the cyclopropane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution on the thiophene ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives or cyclopropane derivatives.
Substitution: Halogenated thiophene derivatives.
作用机制
The mechanism of action of N-(thiophen-3-ylmethyl)cyclopropanamine is not fully understood, but it is believed to interact with biological targets through its amine group and the electron-rich thiophene ring. These interactions can influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
- N-(thiophen-2-ylmethyl)cyclopropanamine
- N-(furan-3-ylmethyl)cyclopropanamine
- N-(pyridin-3-ylmethyl)cyclopropanamine
Uniqueness
N-(thiophen-3-ylmethyl)cyclopropanamine is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, the 3-position attachment of the thiophene ring may result in different steric and electronic interactions, potentially leading to distinct biological and chemical behaviors .
属性
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(1)9-5-7-3-4-10-6-7/h3-4,6,8-9H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAZEIFZGQCHCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406048 |
Source


|
| Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892593-19-0 |
Source


|
| Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(thiophen-3-ylmethyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)

